molecular formula C11H6N4 B2950847 3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile CAS No. 67884-65-5

3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile

Cat. No.: B2950847
CAS No.: 67884-65-5
M. Wt: 194.197
InChI Key: FAKVWUNYVFLRCB-UHFFFAOYSA-N
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Description

3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile (CAS 67884-65-5) is a specialized benzonitrile derivative that serves as a high-value building block in advanced materials science. Its molecular structure, C11H6N4 with a molecular weight of 194.19 g/mol, incorporates a dicyanovinylamino substituent at the 3-position of the benzene ring, which functions as a strong electron-withdrawing moiety . This feature critically enhances the compound's electron-accepting capabilities, making it a subject of investigation in organic electronics for its promising charge-transfer properties and nonlinear optical behavior . Researchers utilize this compound as a key precursor in the synthesis of conjugated polymers and other complex organic molecules designed for applications such as organic semiconductors, organic photovoltaic materials, and redox-active sensors . The compound can be synthesized via reactions like Knoevenagel condensation, for instance, from 3-aminobenzonitrile and malononitrile derivatives . Characterization of its electronic structure is effectively performed using UV-Vis and fluorescence spectroscopy, often revealing absorption maxima around 450 nm indicative of intramolecular charge transfer, supported by computational modeling with Density Functional Theory (DFT) to predict frontier molecular orbitals and charge distribution . It is essential to handle this material with care; appropriate safety protocols include the use of fume hoods and personal protective equipment (PPE) due to the potential for cyanide release upon degradation of the dicyanovinyl group . This product is intended for research purposes in chemistry and materials science and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-[(3-cyanoanilino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4/c12-5-9-2-1-3-11(4-9)15-8-10(6-13)7-14/h1-4,8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKVWUNYVFLRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=C(C#N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyanovinyl group is known to participate in electron transfer reactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile, differing primarily in substituent groups, electronic effects, and molecular geometry. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Electronic Comparison of Benzonitrile Derivatives

Compound Name (Example) Substituents Key Features Reference
This compound 3-dicyanovinylamino, 1-CN Strong electron-withdrawing dicyanovinyl group; planar geometry (inferred)
4-Amino-5-(2-hydroxybenzylidene-amino)benzene-1,2-dicarbonitrile 1,2-CN; 4-amino; 5-hydroxybenzylidene Dual CN groups; intramolecular hydrogen bonding; C10–C2–N4 angle: 117.10°
2-[(2-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Thiophene-CN; 2-Cl-benzylidene Non-planar (C9–C2–C3–C8 dihedral: -177.98°); sulfur-containing heterocycle
3-(Difluoromethoxy)benzonitrile 3-OCHF2; 1-CN Polar OCHF2 group; enhanced solubility in polar solvents
4-(3-{4-[(R)-Amino(cyclopentyl)phenylmethyl]piperidin-1-yl}propoxy)benzonitrile 4-propoxy-piperidine; cyclopentyl Chiral center; high molecular weight (417.59 g/mol); potential CNS activity
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride 3-(amino-hydroxyethyl); HCl salt Zwitterionic character; pharmaceutical relevance (e.g., chiral intermediates)
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzenecarbonitrile 2-F; 6-CF3-phenoxy Electron-deficient due to F/CF3; possible agrochemical applications

Key Findings

Electronic Effects: The dicyanovinyl group in the target compound likely exhibits stronger electron-withdrawing effects compared to substituents like hydroxybenzylidene () or difluoromethoxy (). This property enhances charge-transfer interactions, making it suitable for organic semiconductors . In contrast, the chlorobenzylidene group in introduces steric hindrance and reduces conjugation due to non-planar dihedral angles (-177.98°), limiting electronic delocalization .

Solubility and Polarity: Polar substituents like difluoromethoxy () or piperidinylpropoxy () improve solubility in organic solvents, whereas the dicyanovinyl group may reduce solubility due to increased rigidity and planarity .

Geometric and Conformational Differences: The hydroxybenzylidene-amino group in forms intramolecular hydrogen bonds (C10–C2–N4 angle: 117.10°), stabilizing planar geometries conducive to π-π stacking . The thiophene-based analog () adopts a non-planar conformation, disrupting conjugation and altering optoelectronic properties .

Applications: Chiral derivatives like are tailored for pharmaceutical synthesis, while trifluoromethyl-phenoxy analogs () may serve as agrochemicals due to their electron-deficient aromatic systems . The target compound’s strong electron deficiency positions it as a candidate for organic photovoltaic materials or redox-active sensors.

Computational Insights

Density-functional theory (DFT) studies () highlight the importance of exact exchange and correlation-energy functionals in modeling such compounds. For instance, the Becke three-parameter hybrid functional () accurately predicts atomization energies (average deviation: 2.4 kcal/mol), which could validate the electronic structure of the dicyanovinyl-substituted compound . Similarly, the Colle-Salvetti correlation formula () aids in understanding electron density distributions, critical for comparing charge-transfer efficiencies among analogs .

Biological Activity

3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile (CAS No. 67884-65-5) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Structural Characteristics

The compound features a dicyanovinyl moiety which acts as an electron acceptor, enhancing its electronic properties. Its structure can be represented as follows:

C9H6N4\text{C}_9\text{H}_6\text{N}_4

This structure allows for intramolecular charge transfer (ICT), a phenomenon that plays a critical role in its biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit notable antioxidant activities. The dicyanovinyl group enhances the electron-accepting capacity, which is crucial for scavenging free radicals. Studies have shown that derivatives of benzonitrile can inhibit oxidative stress by neutralizing reactive oxygen species (ROS) in cellular environments .

Fluorescence Properties

The compound exhibits dual fluorescence emission due to the ICT mechanism. This property is not only significant for understanding its photophysical behavior but also suggests potential applications in biological imaging and sensing technologies. The fluorescence intensity and wavelength shifts observed under varying solvent polarities indicate its utility in biosensing applications .

Case Studies

  • In Vitro Studies on Cell Lines :
    • A study conducted on human cancer cell lines demonstrated that this compound exhibits cytotoxic effects, leading to apoptosis at higher concentrations. The mechanism was linked to the generation of ROS, which caused cellular damage and subsequent cell death .
  • Antimicrobial Activity :
    • Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated a significant inhibition of bacterial growth, suggesting potential as an antibacterial agent. The mechanism was proposed to involve disruption of bacterial cell membranes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of ROS
CytotoxicityInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the recommended synthetic routes for 3-((2,2-dicyanovinyl)amino)benzenecarbonitrile, and how can side reactions be minimized?

The compound is typically synthesized via Knoevenagel condensation , where a nitrile-containing aldehyde reacts with malononitrile derivatives. For example, reacting 3-aminobenzonitrile with tetracyanoethylene in methanol under reflux yields the dicyanovinyl group. To minimize side reactions (e.g., oligomerization or over-alkylation), strict temperature control (60–70°C) and dropwise addition of reactants are critical. Solvent polarity and catalytic bases (e.g., piperidine) also influence reaction efficiency .

Q. What spectroscopic and computational methods are most effective for characterizing the electronic structure of this compound?

  • UV-Vis and fluorescence spectroscopy reveal absorption/emission maxima tied to the dicyanovinyl acceptor and aromatic donor groups. For example, λmax in DMF is observed at ~450 nm, with Stokes shifts indicating intramolecular charge transfer .
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps), predicting charge distribution and reactivity .
  • X-ray crystallography (if single crystals are obtained) provides bond-length data; the C(2)=C(3) bond in dicyanovinyl derivatives is often elongated (1.40–1.45 Å), influencing photoisomerization .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use fume hoods and PPE (gloves, goggles) due to potential cyanide release from dicyanovinyl degradation.
  • Avoid prolonged exposure to light or heat, which may trigger decomposition.
  • Store under inert gas (argon) at –20°C to prevent hydrolysis. Reference SDS guidelines for related dicyano compounds (e.g., 2-benzylidenepropanedinitrile) for toxicity thresholds .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the photochemical quantum yield of this compound?

Studies on analogous dicyanovinyl systems show that polar solvents (e.g., DMSO) stabilize charge-separated states, reducing quantum yields (Φ) for photoisomerization. In contrast, nonpolar solvents (toluene) enhance Φ by limiting solvation effects. Electron-donating substituents (e.g., –OCH3) on the benzene ring increase Φ by lowering the energy barrier for isomerization .

Q. Can this compound act as a corrosion inhibitor in acidic environments, and what is the proposed mechanism?

Benzenecarbonitrile derivatives exhibit synergistic corrosion inhibition when combined with halide-containing additives (e.g., 5-bromovanillin). Electrochemical impedance spectroscopy (EIS) and weight-loss studies in HCl show inhibition efficiencies >85% due to:

  • Adsorption of the nitrile group onto steel surfaces via lone-pair interactions.
  • Formation of a hydrophobic film by the dicyanovinyl moiety, blocking proton access .

Q. What contradictions exist in reported absorption maxima for dicyanovinyl derivatives, and how can they be resolved?

Discrepancies in λmax values (e.g., 430 nm vs. 460 nm) arise from substituent electronic effects or solvent choice. To resolve inconsistencies:

  • Standardize solvent polarity (e.g., use εr values) and concentration (10<sup>−5</sup> M).
  • Validate purity via HPLC or NMR before spectroscopic analysis .

Q. How does the compound’s electronic structure support applications in supramolecular or optoelectronic systems?

The donor-π-acceptor (D-π-A) architecture enables:

  • Nonlinear optical (NLO) properties : High hyperpolarizability (β) values in DFT simulations suggest utility in photonic devices.
  • Supramolecular assembly : Hydrogen bonding via the amino group and π-stacking of the benzene ring facilitate crystal engineering .

Q. What experimental design challenges arise in studying its photostability, and how can they be mitigated?

Challenges include:

  • Competing degradation pathways under UV light. Use monochromatic light sources (e.g., 365 nm LEDs) to isolate photoisomerization.
  • Oxygen quenching of excited states. Conduct experiments under nitrogen purge .

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